molecular formula C12H11NO2 B6146299 3-(quinolin-5-yl)propanoic acid CAS No. 1541391-51-8

3-(quinolin-5-yl)propanoic acid

Cat. No. B6146299
CAS RN: 1541391-51-8
M. Wt: 201.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(quinolin-5-yl)propanoic acid is a compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a propanoic acid group . The InChI Key is MFCD23074343 .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. For example, certain compounds synthesized from 3-oxo-3-(quinolin-3-yl)propanoates show inhibitory activity against blood coagulation factors Xa and XIa. Chlorination, bromination, and condensation reactions of certain 3-quinolinyl propanoic acids lead to the synthesis of novel compounds with in vitro antimicrobial activity.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is not specified .

Mechanism of Action

While the specific mechanism of action for 3-(quinolin-5-yl)propanoic acid is not explicitly stated in the available literature, quinoline derivatives are known to exhibit a wide range of biological activities. For example, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions of 3-(quinolin-5-yl)propanoic acid and its derivatives are likely to be influenced by their potential biological and pharmaceutical activities. Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known for their antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity remains an interesting field of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(quinolin-5-yl)propanoic acid involves the reaction of quinoline with acrylonitrile followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Quinoline", "Acrylonitrile", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Quinoline is reacted with acrylonitrile in the presence of sodium hydroxide and ethanol to form 3-(quinolin-5-yl)acrylonitrile.", "Step 2: The resulting product is hydrolyzed with hydrochloric acid and water to form 3-(quinolin-5-yl)propanoic acid.", "Step 3: The final step involves decarboxylation of the product to obtain the desired compound." ] }

CAS RN

1541391-51-8

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.